2,3,4',5-Tetrachlorodiphenyl ether
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Overview
Description
2,3,4’,5-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls . These compounds are known for their potential toxic effects and environmental persistence.
Preparation Methods
The most common method for preparing ethers, including 2,3,4’,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods may vary, but they generally follow similar principles of ether synthesis.
Chemical Reactions Analysis
2,3,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4’,5-Tetrachlorodiphenyl ether has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential toxic effects on living organisms and its interactions with biological molecules.
Medicine: Research is conducted to understand its potential health effects and its role in environmental health studies.
Mechanism of Action
The mechanism of action of 2,3,4’,5-Tetrachlorodiphenyl ether involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR) . This interaction can lead to various biological effects, including changes in gene expression and disruption of cellular processes. The specific pathways involved depend on the concentration and duration of exposure.
Comparison with Similar Compounds
2,3,4’,5-Tetrachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as 2,4,4’,5-Tetrachlorodiphenyl ether and 2,2’,4,5’-Tetrachlorodiphenyl ether . These compounds share similar structures and properties but may differ in their specific chemical and biological activities. The uniqueness of 2,3,4’,5-Tetrachlorodiphenyl ether lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
220002-41-5 |
---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H |
InChI Key |
YHQRYZGDQCSHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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